molecular formula C15H22Cl2N2O2 B12765713 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-chloro-, O-(3-(dimethylamino)propyl)oxime, monohydrochloride CAS No. 55579-98-1

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-chloro-, O-(3-(dimethylamino)propyl)oxime, monohydrochloride

Cat. No.: B12765713
CAS No.: 55579-98-1
M. Wt: 333.2 g/mol
InChI Key: DLIZDJYXVJTGCC-SBBUSYCLSA-N
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Description

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-chloro-, O-(3-(dimethylamino)propyl)oxime, monohydrochloride is a synthetic organic compound It is characterized by the presence of a benzoxepin ring system, a chloro substituent, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-chloro-, O-(3-(dimethylamino)propyl)oxime, monohydrochloride typically involves multiple steps:

    Formation of the Benzoxepin Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chloro Substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Oxime Formation: Reaction of the ketone with hydroxylamine hydrochloride under acidic or basic conditions.

    Attachment of the Dimethylamino Propyl Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions could convert the oxime group to an amine.

    Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoxepin derivatives.

Scientific Research Applications

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-chloro-, O-(3-(dimethylamino)propyl)oxime, monohydrochloride may have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Investigation of its pharmacological properties for therapeutic uses.

    Industry: Use in the production of specialized chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Benzoxepin-5(2H)-one derivatives: Compounds with similar benzoxepin ring structures.

    Chloro-substituted oximes: Compounds with similar functional groups.

Uniqueness

The uniqueness of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-chloro-, O-(3-(dimethylamino)propyl)oxime, monohydrochloride lies in its specific combination of structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

55579-98-1

Molecular Formula

C15H22Cl2N2O2

Molecular Weight

333.2 g/mol

IUPAC Name

3-[(Z)-(7-chloro-3,4-dihydro-2H-1-benzoxepin-5-ylidene)amino]oxy-N,N-dimethylpropan-1-amine;hydrochloride

InChI

InChI=1S/C15H21ClN2O2.ClH/c1-18(2)8-4-10-20-17-14-5-3-9-19-15-7-6-12(16)11-13(14)15;/h6-7,11H,3-5,8-10H2,1-2H3;1H/b17-14-;

InChI Key

DLIZDJYXVJTGCC-SBBUSYCLSA-N

Isomeric SMILES

CN(C)CCCO/N=C\1/CCCOC2=C1C=C(C=C2)Cl.Cl

Canonical SMILES

CN(C)CCCON=C1CCCOC2=C1C=C(C=C2)Cl.Cl

Origin of Product

United States

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